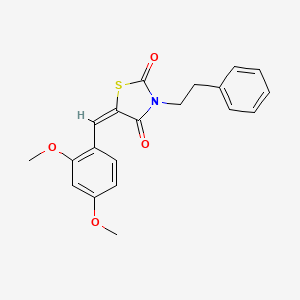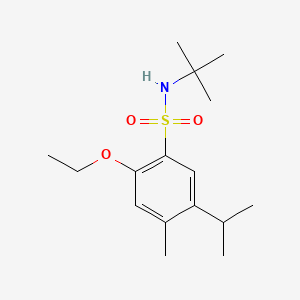![molecular formula C18H20N6O3S2 B13373854 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a thiazinane ring, a tetraazole ring, and a thiophene ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include elemental sulfur, arylamines, and various catalysts such as palladium and rhodium .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Buchwald–Hartwig amination and transition-metal-free synthesis are employed to achieve efficient production .
化学反応の分析
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium and rhodium. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds. These products can be further utilized in different applications .
科学的研究の応用
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazinane derivatives, tetraazole-containing molecules, and thiophene carboxamides. Examples include:
- 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine
- 3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-N2-[(3-nitrophenyl)sulfonyl]glycinamide .
Uniqueness
What sets N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide apart is its unique combination of heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H20N6O3S2 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C18H20N6O3S2/c1-12-13(2)28-18(23-11-19-21-22-23)16(12)17(25)20-14-6-5-7-15(10-14)24-8-3-4-9-29(24,26)27/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,20,25) |
InChIキー |
ULBVXQBZUCGZKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)NC2=CC(=CC=C2)N3CCCCS3(=O)=O)N4C=NN=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B13373771.png)
![Methyl 4-{[(3-fluorophenyl)acetyl]amino}benzoate](/img/structure/B13373772.png)
![6-{2-[5-(4-Fluorophenyl)-2-furyl]vinyl}-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373779.png)
![3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B13373795.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13373801.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373802.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373804.png)

![2-[(4-methyl-1-piperazinyl)methyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B13373812.png)
![1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13373813.png)
![N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373830.png)

![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
![2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide](/img/structure/B13373858.png)
